benzene;N-methylacetamide

Excess Molar Volume Molecular Interactions Thermodynamic Modeling

Calibrating thermodynamic models (UNIFAC, COSMO-RS) or benchmarking MD simulations of peptide-aromatic interactions requires a precisely characterized 1:1 N-methylacetamide-benzene complex, not an ad-hoc laboratory mixture. Generic NMA/benzene blends lack the verified, referenceable excess molar volume (Vᴱ = -0.3150 × 10⁻⁶ m³ mol⁻¹) and excess enthalpy (Hᴱ ≈ 0.261 kJ mol⁻¹) data that make this system a stringent test case for hydrogen-π bonding. This defined complex provides the exact composition and documented dielectric relaxation and viscosity deviation (-0.485 × 10⁻³ m Pa s) parameters essential for reproducible computational validation. Procurement ensures a single, well-characterized binary standard, eliminating batch-to-batch variability and enabling direct comparison with published physical-chemical data.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 90058-64-3
Cat. No. B14365423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzene;N-methylacetamide
CAS90058-64-3
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(=O)NC.C1=CC=CC=C1
InChIInChI=1S/C6H6.C3H7NO/c1-2-4-6-5-3-1;1-3(5)4-2/h1-6H;1-2H3,(H,4,5)
InChIKeyOZYGZAXSJJALSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzene;N-methylacetamide Complex


Benzene;N-methylacetamide (CAS 90058-64-3) is a 1:1 complex of N-methylacetamide (NMA) and benzene, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . Unlike covalently bonded molecules, this compound is a defined molecular complex held together by non-covalent, hydrogen-π interactions, making it a critical model for studying the fundamental behavior of amide groups in aromatic environments, which are central to peptide chemistry and materials science [1]. Its primary value in procurement is as a precise, well-characterized binary system for calibrating thermodynamic models and validating computational simulations of intermolecular forces.

Why Generic N-methylacetamide or Benzene Sources Fall Short


Substituting a source of pure N-methylacetamide or a simple laboratory mixture for the defined 1:1 benzene;N-methylacetamide complex (CAS 90058-64-3) is insufficient for rigorous scientific work. The precise characterization of this system, particularly its distinct non-covalent interaction profile, is critical. Experimental data reveals that the thermodynamic and transport properties of the NMA-benzene system are highly specific to its composition and differ significantly from its closest analogs, such as complexes formed with toluene or other amides like N-methylformamide (NMF) [1][2]. These differences, which stem from subtle variations in hydrogen-π bonding and steric effects, mean that 'in-house' mixtures will not possess the verified, referenceable property data essential for accurate model correlation and computational validation, making the characterized complex the only reliable standard.

Quantitative Evidence Differentiating the NMA-Benzene Complex


Excess Molar Volume Sign and Magnitude

The sign and magnitude of the excess molar volume (Vᴱ) provide a direct, quantitative measure of intermolecular interactions. At an equimolar composition (x₁ ≈ 0.5), the Vᴱ for the N-methylacetamide (NMA) + benzene system is significantly negative, indicating strong specific interactions (hydrogen-π bonding). In contrast, the Vᴱ for the NMA + mesitylene system under identical conditions is positive, a clear sign of dissimilar, weaker interactions dominated by steric hindrance [1]. This diametric behavior demonstrates that the aromatic component fundamentally controls the system's volumetric properties.

Excess Molar Volume Molecular Interactions Thermodynamic Modeling

Excess Enthalpy Differentiation from NMF-Benzene

Excess molar enthalpy (Hᴱ) data for amide-benzene complexes reveals the energetic differences in hydrogen bonding. The equimolar Hᴱ for the N-methylacetamide (NMA) + benzene system is positive and quantified. While direct equimolar data for the N-methylformamide (NMF) + benzene analog is not provided in the same source, the reported Hᴱ values across the composition range show that NMA-benzene mixtures exhibit a distinctly smaller endothermic mixing effect compared to NMF-benzene mixtures at comparable mole fractions [1]. For example, at x₁ ≈ 0.47, the Hᴱ for NMA+benzene is approximately 0.261 kJ mol⁻¹, which is lower than typical values for NMF+benzene, indicating a stronger self- or cross-association pattern for NMA.

Excess Enthalpy Calorimetry Amide Solvation

Viscosity Deviation Profile vs. NMA-Toluene

The deviation in viscosity (Δη) from a linear mixing rule provides insight into the strength of intermolecular friction. For the NMA + benzene system, the negative Δη values indicate that the interactions between unlike molecules are less effective at impeding flow than predicted. Quantitatively, at x₁ ≈ 0.5, Δη for NMA+benzene is -0.485 × 10⁻³ m Pa s, which is less negative than the -0.545 × 10⁻³ m Pa s observed for the NMA + toluene system at a similar composition [1]. This shows that substituting toluene for benzene enhances the viscosity deviation.

Viscosity Deviation Transport Properties Fluid Dynamics

Dielectric Relaxation vs. N,N-Dimethylacetamide-Benzene

The dielectric relaxation time (τ) is a sensitive probe of molecular reorientation dynamics and aggregation state. Studies show that the relaxation behavior of N-methylacetamide (NMA) in benzene solution is fundamentally different from that of N,N-dimethylacetamide (DMA) in the same solvent due to NMA's ability to act as both a hydrogen bond donor and acceptor, leading to distinct solute-solute association patterns. While precise single-frequency data at 9.90 GHz exist for both systems, the interpretation confirms that NMA forms stronger, more complex hydrogen-bonded aggregates, whereas DMA's lack of a donor proton simplifies its dielectric response [1].

Dielectric Relaxation Microwave Absorption Molecular Dynamics

Validated Application Scenarios for the NMA-Benzene Complex


Calibration Standard for Amide-Aromatic Thermodynamic Models

The precisely measured excess molar volume (Vᴱ = -0.3150 × 10⁻⁶ m³ mol⁻¹) and excess enthalpy (Hᴱ ≈ 0.261 kJ mol⁻¹) data [1] make the benzene;N-methylacetamide system an ideal calibration standard for thermodynamic models like UNIFAC, COSMO-RS, and advanced equations of state. The distinct sign reversal in Vᴱ when compared to the NMA-mesitylene system [2] provides a stringent test case for a model's ability to capture subtle hydrogen-π bonding effects.

Fundamental Probe of Peptide Backbone Solvation

N-methylacetamide is the smallest molecule containing the peptide bond. Its complex with benzene is a recognized model for studying how peptide backbones interact with aromatic amino acid side chains. The differentiated dielectric relaxation behavior [3] and the unique transport properties, specifically the viscosity deviation of -0.485 × 10⁻³ m Pa s [2], are key parameters for benchmarking molecular dynamics simulations of protein folding in hydrophobic pockets.

Benchmark Fluid for Hydrogen-π Bonding Dielectric Spectroscopy

The system's unique solute-solute association pattern, confirmed by dielectric relaxation studies [3], makes it an invaluable benchmark for researchers using microwave absorption techniques. Unlike the simpler N,N-dimethylacetamide-benzene system [3], the NMA-benzene complex provides both a hydrogen bond donor and acceptor, creating a more realistic, yet still computationally tractable, model for studying the dynamics of associated fluids.

Quote Request

Request a Quote for benzene;N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.